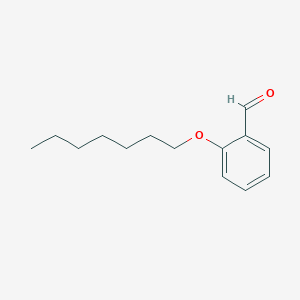

2-(Heptyloxy)benzaldehyde

カタログ番号 B1319632

CAS番号:

66049-86-3

分子量: 220.31 g/mol

InChIキー: DZPPLOSMFKYAFT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Heptyloxy)benzaldehyde is a chemical compound with the molecular formula C14H20O2 . It is used in various research and development applications .

Synthesis Analysis

The synthesis of benzaldehydes, including 2-(Heptyloxy)benzaldehyde, can be achieved through various methods. One approach involves the selective hydrogenation of benzaldehyde under visible light illumination using Pd-based catalysts . Another method involves a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as a tetrahedral intermediate .Molecular Structure Analysis

The molecular structure of 2-(Heptyloxy)benzaldehyde can be analyzed using various techniques such as single-crystal X-ray analysis . The molecular formula is C14H20O2, and the average molecular weight is 220.307 Da .Chemical Reactions Analysis

Benzaldehydes, including 2-(Heptyloxy)benzaldehyde, can undergo various chemical reactions. For instance, benzaldehyde can be selectively oxidized to benzoic acid . Additionally, benzaldehydes can be involved in the benzoin condensation, a classic reaction that converts two molecules of an aldehyde to an alpha-hydroxy ketone .科学的研究の応用

Catalytic Reactions and Reduction Processes

- Benzaldehyde is significantly involved in catalytic reactions over metal oxides, with transformations like the Cannizzaro reaction and direct hydrogenation being key processes (Haffad et al., 1997).

- Studies show that benzaldehyde can be efficiently synthesized from the oxidation of benzyl alcohol, which has applications in various industries including cosmetics and food. This process is enhanced using catalysts such as mesoporous Ti-SBA-15 and NiFe2O4 nanoparticles (Sharma et al., 2012); (Iraqui et al., 2020).

Synthesis and Bioproduction

- Benzaldehyde's bioproduction, especially in the flavor industry, is gaining attention. Microbial biotransformation methods, like using Pichia pastoris, are explored for this purpose, often resulting in higher consumer acceptance and economic advantages (Craig & Daugulis, 2013).

- Innovative synthetic methodologies for functionalized benzaldehydes are also being developed. These methodologies have wide applications in the synthesis of pharmaceutical drugs and natural products (Boga et al., 2014).

Photocatalytic and Electrochemical Processes

- Photocatalytic conversion of benzyl alcohol to benzaldehyde using environmentally friendly conditions and metal-free catalysts like graphitic carbon nitride is being researched. This method offers a greener alternative for benzaldehyde synthesis (Lima et al., 2017).

- The electrooxidation of benzyl alcohol to benzaldehyde is another area of study, focusing on the use of specific electrodes and solvents to increase efficiency and product stability (Yasuzawa et al., 1995).

特性

IUPAC Name |

2-heptoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-5-8-11-16-14-10-7-6-9-13(14)12-15/h6-7,9-10,12H,2-5,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPPLOSMFKYAFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=CC=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597188 |

Source

|

| Record name | 2-(Heptyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Heptyloxy)benzaldehyde | |

CAS RN |

66049-86-3 |

Source

|

| Record name | 2-(Heptyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

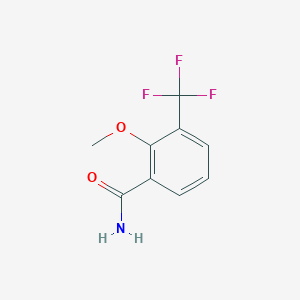

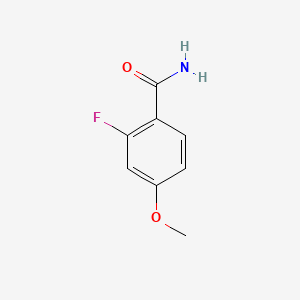

2-Methoxy-3-(trifluoromethyl)benzamide

1017778-70-9

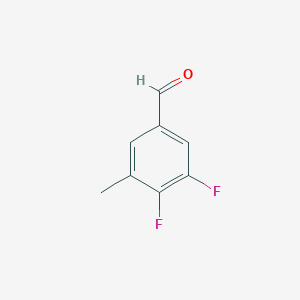

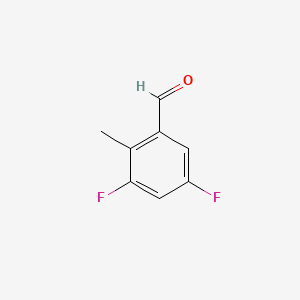

3,4-Difluoro-5-methylbenzaldehyde

1017778-64-1

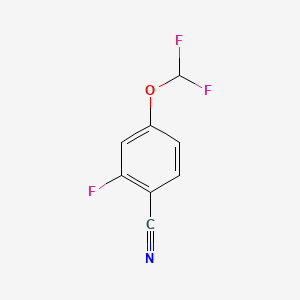

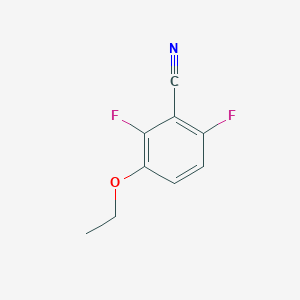

4-(Difluoromethoxy)-2-fluorobenzonitrile

1017779-49-5

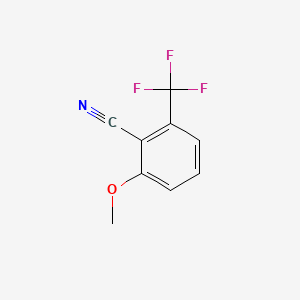

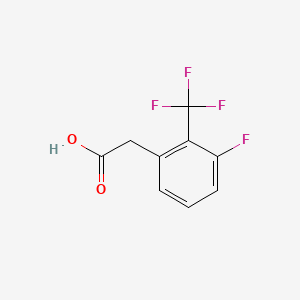

2-Methoxy-6-(trifluoromethyl)benzonitrile

1017778-93-6